2-Methylsulphinyl-3-nitropyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-methylsulfinyl-3-nitro-1H-pyrrole |
InChI |
InChI=1S/C5H6N2O3S/c1-11(10)5-4(7(8)9)2-3-6-5/h2-3,6H,1H3 |
InChI Key |
VNHRBDZDRWBDPB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylsulphinyl 3 Nitropyrrole
De Novo Synthesis Pathways for 2-Methylsulphinyl-3-nitropyrrole
De novo synthesis offers the advantage of building the pyrrole (B145914) ring with the desired substitution pattern from the outset. While a direct de novo synthesis of this compound has not been extensively documented, a plausible pathway involves the initial synthesis of a key precursor, 2-methylthio-3-nitropyrrole, which can then be oxidized to the target compound.
A general and effective method for the synthesis of 2-methylthio-3-substituted pyrroles utilizes ketene (B1206846) dithioacetals as starting materials. This approach involves the condensation of a ketene dithioacetal with an appropriate amine, followed by cyclization to form the pyrrole ring. For the synthesis of 2-methylthio-3-nitropyrrole, a nitro-substituted ketene dithioacetal would be a key intermediate. The subsequent oxidation of the methylthio group to a methylsulphinyl group would then yield the final product.
Another conceptual de novo approach could involve a multi-component reaction. For instance, a reaction involving an enaminone, derived from a primary amine and diketene, with a nitro-substituted Michael acceptor could potentially lead to a highly functionalized pyrrole ring bearing the necessary substituents for conversion to this compound. Research has shown that the reaction of enaminones with nitrostyrene (B7858105) can yield functionalized pyrrole derivatives in good yields. organic-chemistry.org
Functional Group Interconversion Strategies on Pyrrole Scaffolds Leading to this compound
The functionalization of a pre-formed pyrrole ring is a more common and direct approach to this compound. This strategy relies on the regioselective introduction of the methylsulphinyl and nitro groups onto the pyrrole nucleus.
Regioselective Sulfinylation Reactions
The introduction of a sulfinyl group at the C2 position of the pyrrole ring is a critical step. Direct C-H sulfinylation of pyrroles can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple side reactions and issues with regioselectivity. However, recent advancements have led to more controlled methods.
One notable method involves the oxidant-free, time-controlled sulfinylation of pyrroles with sulfinamides. This reaction can be tuned to achieve high selectivity for either the C2 or C3 position. rsc.org By carefully controlling the reaction time, it is possible to favor the formation of the 2-sulfinylated pyrrole derivative.
Alternatively, the sulfinyl group can be introduced via a two-step process involving an initial sulfenylation followed by oxidation. The reaction of pyrrole with a methylsulfenylating agent, such as methylsulfenyl chloride, can provide the 2-methylthiopyrrole intermediate. Subsequent controlled oxidation of the thioether to the sulfoxide (B87167) yields the desired 2-methylsulphinylpyrrole.
Targeted Nitration Procedures
The nitration of the pyrrole ring must be carefully controlled to achieve the desired 3-nitro substitution pattern. Pyrrole is highly reactive towards electrophilic substitution, and harsh nitrating conditions, such as the use of a mixture of nitric acid and sulfuric acid, can lead to polymerization and the formation of multiple nitrated products. stackexchange.com
Milder nitrating agents are therefore preferred. A common and effective method for the nitration of pyrrole is the use of acetyl nitrate, which is prepared from nitric acid and acetic anhydride. stackexchange.comuop.edu.pk This reagent generally favors nitration at the 2-position of unsubstituted pyrrole. However, the presence of a directing group at the 2-position, such as the methylsulphinyl group, can influence the regioselectivity of the subsequent nitration. The electron-withdrawing nature of the methylsulphinyl group is expected to direct the incoming nitro group to the C3 or C5 position.
For achieving specific C3 nitration, various strategies have been explored. The use of a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C5 positions, thereby favoring electrophilic attack at the C3 position. stackexchange.com Additionally, certain catalytic systems, some involving copper or iron, have been developed for the regioselective nitration of heterocycles and may offer a pathway to 3-nitropyrrole (B1211435) derivatives. researchgate.net
Precursor Compound Synthesis and Derivatization
A highly practical and well-documented route to this compound involves the synthesis and subsequent derivatization of the precursor compound, 2-methylthio-3-nitropyrrole.
The synthesis of 2-methylthio-3-nitropyrrole can be achieved by first nitrating 2-methylthiopyrrole. The nitration is typically carried out using a solution of nitric acid in acetic anhydride. The subsequent and final step is the oxidation of the methylthio group to the methylsulphinyl group. This transformation is commonly achieved using an oxidizing agent such as hydrogen peroxide in a solvent like glacial acetic acid. A patent describes heating a solution of 2-methylthio-3-nitropyrrole in glacial acetic acid with hydrogen peroxide to yield this compound. This reaction proceeds with high yield. A similar procedure has been used to synthesize related compounds, such as 2-methylsulphinyl-3-nitro-4-phenylpyrrole.
The table below summarizes the reaction conditions for the oxidation of 2-methylthio-3-nitropyrrole and a related derivative.
| Starting Material | Oxidizing Agent | Solvent | Temperature | Reaction Time | Product | Yield |
| 2-methylthio-3-nitropyrrole | Hydrogen peroxide | Glacial acetic acid | 60°C | 4 hours | This compound | 85% |
| 2-methylthio-3-nitro-4-phenylpyrrole | 30% Hydrogen peroxide | Glacial acetic acid | 80°C | - | 2-methylsulphinyl-3-nitro-4-phenylpyrrole | - |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer the potential for more efficient, selective, and environmentally benign synthetic routes. While a direct, one-pot catalytic synthesis of this compound is not yet established, catalytic strategies can be applied to the key transformation steps.
The oxidation of the 2-methylthio-3-nitropyrrole precursor to the final product is a prime candidate for a catalytic approach. A variety of catalysts have been developed for the selective oxidation of thioethers to sulfoxides. These include metal-based catalysts and metal-free, organic catalysts. For example, titanium silicate (B1173343) (TS-1) has been shown to catalyze the oxidation of thioethers with hydrogen peroxide, with the potential for regioselectivity. rsc.org Other systems, such as those based on polyoxomolybdates and manganese porphyrins, have also demonstrated high efficiency and selectivity for this transformation. rsc.orgorganic-chemistry.org Photocatalytic methods using catalysts like eosin (B541160) Y under visible light with molecular oxygen as the oxidant also present a green alternative for the oxidation of thioethers to sulfoxides. thieme-connect.com
The table below presents a selection of catalytic systems for the oxidation of thioethers to sulfoxides.
| Catalyst | Oxidant | Key Features |
| Titanium Silicate (TS-1) | Hydrogen Peroxide | Can exhibit shape-selective oxidation. rsc.org |
| Organic ligand-modified polyoxomolybdates | - | High efficiency and recyclability. rsc.org |
| Eosin Y (photocatalyst) | Molecular Oxygen (air) | Metal-free, visible-light promoted, good functional group tolerance. thieme-connect.com |
| Manganese porphyrins (electrocatalyst) | - | Selective oxidation without overoxidation to the sulfone. organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms of 2 Methylsulphinyl 3 Nitropyrrole
Electrophilic Aromatic Substitution Reactivity at the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic attack. However, the presence of both a nitro group and a methylsulphinyl group significantly deactivates the ring towards electrophilic aromatic substitution. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. The methylsulphinyl group also deactivates the ring, primarily through its inductive effect.
In pyrrole itself, electrophilic substitution preferentially occurs at the C2 or C5 positions, as the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). onlineorganicchemistrytutor.comyoutube.comyoutube.com For 2-Methylsulphinyl-3-nitropyrrole, the existing substituents direct incoming electrophiles to the remaining open positions, C4 and C5.
The directing effects of the substituents can be summarized as follows:
-SOCH₃ group (at C2): This group is ortho, para-directing but deactivating.
-NO₂ group (at C3): This group is a meta-director and strongly deactivating. masterorganicchemistry.com
Considering these effects, electrophilic attack is most likely to occur at the C5 position, which is para to the methylsulphinyl group and meta to the nitro group. Attack at the C4 position would be less favored due to being ortho to the strongly deactivating nitro group. The generation of the active electrophile, such as the nitronium ion (NO₂⁺) from nitric and sulfuric acid, is a critical first step in these reactions. masterorganicchemistry.comvaia.com
Table 1: Predicted Electrophilic Aromatic Substitution in this compound
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Methylsulphinyl-3,5-dinitropyrrole |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-methylsulphinyl-3-nitropyrrole |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-2-methylsulphinyl-3-nitropyrrole |
Nucleophilic Substitution Reactions of this compound
Substitution Mechanisms Involving the Nitro Group
The presence of electron-withdrawing groups, such as the nitro and methylsulphinyl groups, activates the pyrrole ring towards nucleophilic aromatic substitution (SNA_r). wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. wikipedia.org
In this compound, the nitro group at the C3 position can act as a leaving group, particularly when attacked by strong nucleophiles. Studies on related dinitropyrroles have shown that a nitro group can be displaced by nucleophiles like piperidine (B6355638) and methoxide. rsc.org The reaction is often facilitated by having a substituent, rather than a hydrogen atom, on the pyrrole nitrogen, which prevents deprotonation by basic nucleophiles. rsc.org The rate of these substitutions can be enhanced in polar aprotic solvents.
Reactions at the Sulfinyl Moiety
The sulfinyl group itself can be a site of chemical reactivity. Aryl methyl sulfoxides can undergo reactions with nucleophiles, although this is a less common pathway than substitution on the aromatic ring. nih.govresearchgate.net Strong bases can deprotonate the α-carbon of the methyl group, creating a carbanion that can participate in further reactions. wikipedia.org
Furthermore, the sulfoxide (B87167) can be reduced to the corresponding sulfide (B99878) using various deoxygenation agents, such as metal complexes with hydrosilanes. wikipedia.org It is also possible for strong nucleophiles, like alkoxides, to add to the sulfur atom, which can facilitate an intramolecular attack on the aromatic ring, leading to the displacement of the sulfoxide group. nih.govresearchgate.net The chirality of the sulfoxide group is a key feature, as the energy barrier for inversion is high, making them optically stable at room temperature. wikipedia.org
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Target Site | Potential Product(s) |
| RO⁻ (e.g., CH₃O⁻) | C3 | 2-Methylsulphinyl-3-methoxypyrrole |
| R₂NH (e.g., Piperidine) | C3 | 3-(Piperidin-1-yl)-2-methylsulphinylpyrrole |
| Strong Base (e.g., NaH) | α-C of -SOCH₃ | Formation of a carbanion for further synthesis |
| Reducing Agent (e.g., PCl₃) | Sulfinyl group | 2-Methylsulfanyl-3-nitropyrrole |
Cycloaddition Reactions Involving the Pyrrole Core
The pyrrole ring can participate in cycloaddition reactions, acting either as a diene or a dipolarophile, although its aromatic character can make it less reactive than non-aromatic dienes. The presence of electron-withdrawing groups on the pyrrole ring can influence its reactivity in these reactions. acs.org
For instance, pyrroles can undergo [3+2] cycloaddition reactions. The Van Leusen pyrrole synthesis, which involves the reaction of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes, is a classic example of a [3+2] cycloaddition to form pyrrole derivatives. mdpi.comnih.gov In the case of this compound, the electron-deficient nature of the double bonds within the ring could allow it to act as a dipolarophile with various 1,3-dipoles.
Pyrroles can also participate in Diels-Alder [4+2] cycloadditions, typically with highly reactive dienophiles like benzynes. nih.gov In such a reaction, the pyrrole would act as the diene. The electron-withdrawing substituents on the this compound ring would likely decrease its reactivity as a diene.
Reductive Transformations of the Nitro Group to Amine
The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org A variety of reducing agents can accomplish this conversion, and the choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule, such as the sulfoxide.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com However, these conditions might also reduce the sulfoxide to a sulfide. Raney nickel may be preferred if dehalogenation is a concern in related halogenated compounds. commonorganicchemistry.com
Metal/Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like HCl or acetic acid) are classic and often chemoselective methods for reducing nitro groups. commonorganicchemistry.com
Other Reagents: Sodium hydrosulfite or sodium sulfide can also be used and are sometimes selective for one nitro group in the presence of others. commonorganicchemistry.com Metal hydrides like LiAlH₄ are generally not used for reducing aromatic nitro compounds to amines as they tend to form azo compounds. wikipedia.orgcommonorganicchemistry.com
The selective reduction of the nitro group in this compound would yield 3-Amino-2-methylsulphinylpyrrole, a valuable intermediate for further functionalization.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity Notes |
| H₂/Pd-C | Catalytic | May also reduce the sulfoxide group. |
| Fe/HCl or Fe/CH₃COOH | Stoichiometric | Generally selective for the nitro group. |
| SnCl₂/HCl | Stoichiometric | Mild and selective for the nitro group. |
| Zn/HCl or Zn/CH₃COOH | Stoichiometric | Mild and selective for the nitro group. commonorganicchemistry.com |
| Na₂S₂O₄ | Aqueous solution | Can be selective. |
Intramolecular and Intermolecular Rearrangement Pathways of this compound
Rearrangement reactions in substituted nitropyrroles can occur under specific conditions. One notable possibility is the migration of the nitro group. While less common, nitro group migrations have been observed in other heterocyclic systems, such as nitropyridines, often under the influence of strong bases or in polar aprotic solvents during nucleophilic substitution reactions.
Intramolecular rearrangements could also be triggered by the generation of reactive intermediates. For example, if the amino-pyrrole, formed from the reduction of the nitro group, is diazotized, the resulting diazonium salt could undergo rearrangements or be displaced in subsequent reactions. libretexts.org
Another potential rearrangement is the Pummerer rearrangement if the sulfoxide is activated, for instance, by acylation. This would involve the migration of the oxygen atom from the sulfur to the adjacent carbon, leading to an α-acyloxy thioether.
Selective Derivatization and Functionalization of the Pyrrole Ring
The presence of both a methylsulfinyl and a nitro group on the pyrrole ring profoundly influences its reactivity, creating a nuanced landscape for selective functionalization. The electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards classical electrophilic aromatic substitution, a reaction typically characteristic of the electron-rich pyrrole system. atamanchemicals.com Conversely, this deactivation renders the ring more susceptible to nucleophilic attack, particularly at positions activated by the nitro substituent. Furthermore, the potential for the methylsulfinyl group to be oxidized to a sulfonyl group, or to participate in radical reactions, adds another layer of complexity and opportunity for selective transformations. nih.gov Metal-catalyzed cross-coupling reactions also present a powerful tool for the derivatization of such substituted pyrroles. rsc.org
Electrophilic Substitution Reactions
While the nitro group at the 3-position significantly deactivates the pyrrole ring towards electrophiles, reactions can still be induced under specific conditions, often requiring more forcing conditions than for unsubstituted pyrrole. The directing effect of the existing substituents is crucial in determining the regiochemical outcome of such reactions. The nitro group is a meta-director in aromatic systems, and the methylsulfinyl group can be considered an ortho, para-director. However, in the context of the five-membered pyrrole ring, the interplay of these effects, along with the inherent reactivity of the different positions of the pyrrole nucleus, dictates the final substitution pattern.
For instance, the halogenation of pyrrole derivatives can be achieved using reagents like N-chlorosuccinimide (NCS). youtube.com In the case of this compound, electrophilic attack would be expected to occur at the less sterically hindered and electronically favored positions.
Table 1: Hypothetical Electrophilic Halogenation of this compound
| Electrophile | Reagent | Expected Major Product(s) | Rationale |
| Cl+ | N-Chlorosuccinimide (NCS) | 5-Chloro-2-methylsulphinyl-3-nitropyrrole | The C5 position is the most activated position in the pyrrole ring and is ortho to the activating NH group and meta to the deactivating nitro group. |
| Br+ | N-Bromosuccinimide (NBS) | 5-Bromo-2-methylsulphinyl-3-nitropyrrole | Similar to chlorination, bromination is expected to occur preferentially at the C5 position. |
Note: This table is based on general principles of electrophilic aromatic substitution on substituted pyrroles and requires experimental verification for this compound.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group at the 3-position activates the pyrrole ring for nucleophilic aromatic substitution (SNAr). This provides a valuable pathway for the introduction of a variety of functional groups. The positions ortho and para to the nitro group are the most likely sites for nucleophilic attack. In this compound, the C2 and C4 positions are ortho and para, respectively, to the nitro group.
Research on related nitropyridine systems has shown that a nitro group can be displaced by sulfur nucleophiles. researchgate.net Similarly, studies on dinitropyrroles have demonstrated their ability to undergo nucleophilic substitution. These precedents suggest that this compound could react with various nucleophiles, potentially leading to the displacement of either a substituent or a hydrogen atom (in a cine-substitution type reaction).
Table 2: Potential Nucleophilic Substitution Reactions on a Related Pyrrole System
| Nucleophile | Reagent/Conditions | Substrate | Product(s) | Yield (%) | Reference |
| Thiolate | BnSH, K2CO3, DMF | 2-Methyl-3,5-dinitropyridine | 2-Methyl-3-nitro-5-(benzylthio)pyridine | - | researchgate.net |
| Methoxide | MeO-, MeOH | 1-Methyl-3,4-dinitropyrrole | 2-Methoxy-1-methyl-4-nitropyrrole | - | rsc.org |
Note: This table presents data from related heterocyclic systems to infer potential reactivity for this compound.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers a powerful arsenal (B13267) of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are often highly selective and tolerant of various functional groups. For the derivatization of this compound, a halogenated precursor would likely be required. For instance, a 5-bromo-2-methylsulphinyl-3-nitropyrrole could serve as a versatile coupling partner in Suzuki, Stille, or Heck reactions.
Recent advancements have even demonstrated the direct cross-coupling of nitroarenes, where the nitro group itself acts as a leaving group. nih.gov This emerging methodology could potentially be applied to this compound, offering a direct route to functionalization without the need for a pre-installed halide.
Table 3: Examples of Metal-Catalyzed Cross-Coupling on Related Nitro-Aromatic Systems
| Reaction Type | Catalyst/Ligand | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)2/BrettPhos | 4-Nitrotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 | nih.gov |
| Stille | - | 2-Nitropyrrole derivative | Vinyl stannane | Heronapyrrole precursor | - | rsc.org |
Note: This table showcases the utility of cross-coupling reactions on nitro-aromatic compounds, suggesting potential applications for the derivatization of this compound.
Elucidation of Reaction Mechanisms and Kinetics for 2 Methylsulphinyl 3 Nitropyrrole
Detailed Reaction Mechanism Elucidation
The reaction mechanisms of 2-Methylsulphinyl-3-nitropyrrole are dictated by the electronic properties of the pyrrole (B145914) ring and its substituents. Pyrrole itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. libretexts.org The preferred site of attack is the C2 position, as the resulting cationic intermediate (the σ-complex) is stabilized by three resonance structures. libretexts.org However, in this compound, the C2 position is already substituted.
Electrophilic attack on this compound would likely occur at the C5 position, which is alpha to the nitrogen atom and less sterically hindered than the C4 position. The reaction would proceed through a resonance-stabilized cationic intermediate. The stability of this intermediate is crucial in determining the reaction pathway.
Conversely, the presence of the nitro group, a strong electron-withdrawing group, deactivates the pyrrole ring towards electrophilic attack. This deactivation arises from the inductive effect and resonance delocalization of the ring's π-electrons into the nitro group, thereby reducing the electron density of the ring. libretexts.orgrsc.org
Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway, particularly due to the presence of the nitro group. For an SNAr reaction to occur, a nucleophile would attack the carbon atom bearing the leaving group (in this case, potentially the methylsulfinyl group), forming a Meisenheimer complex. The stability of this anionic intermediate is enhanced by the electron-withdrawing nitro group. The reaction would culminate in the departure of the leaving group to yield the substituted product.
Mechanistic Role of the Methylsulphinyl Group in Chemical Transformations
The methylsulfinyl group (-SOCH₃) is a chiral sulfoxide (B87167) group that can exert a significant influence on the stereochemistry of reactions. Its ability to coordinate with metal catalysts can direct incoming reagents to a specific face of the pyrrole ring, leading to high levels of stereoselectivity.
In the context of electrophilic aromatic substitution, the methylsulfinyl group is generally considered to be a weakly deactivating group. However, its most significant role is likely to be as a leaving group in nucleophilic aromatic substitution reactions. The stability of the resulting sulfinyl anion or its protonated form would be a key factor in the kinetics of such a reaction.
Furthermore, the methylsulfinyl group can be oxidized to a methylsulfonyl group (-SO₂CH₃), which is a much stronger electron-withdrawing group and a better leaving group. This transformation could be a strategic step in a multi-step synthesis to facilitate subsequent nucleophilic substitution reactions. Conversely, it can be reduced to a methylthio group (-SCH₃).
Influence of the Nitro Group on Reaction Selectivity and Rate
The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly impacts the reactivity of the pyrrole ring. Its primary effects are:
Deactivation of the Ring: The nitro group significantly reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack. libretexts.orgrsc.org Any electrophilic substitution would require harsh reaction conditions.
Directing Effect: In the rare event of an electrophilic substitution, the nitro group is a meta-director in benzene (B151609) chemistry. However, in a five-membered ring like pyrrole, its directing effect is more complex and often leads to a mixture of products or substitution at the position furthest from the deactivating group.
Activation for Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group is crucial for activating the pyrrole ring towards nucleophilic aromatic substitution. It stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy for the reaction. rsc.org The position of the nitro group relative to the leaving group is critical for this activation.
The influence of the nitro group on reaction selectivity is pivotal. For instance, in a potential SNAr reaction on this compound, the nitro group at the C3 position would effectively stabilize the negative charge developed at the C2 position during the formation of the Meisenheimer complex.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics of reactions involving this compound are governed by the activation energies of the competing reaction pathways. For electrophilic substitution, the activation energy would be relatively high due to the deactivating effect of the nitro group. In contrast, for a well-designed SNAr reaction, the activation energy could be significantly lower.
Thermodynamically, the stability of the products relative to the reactants determines the position of the equilibrium. In SNAr reactions, the formation of a strong bond between the nucleophile and the pyrrole ring, coupled with the departure of a stable leaving group, would favor the products.
The study of reaction kinetics can be performed by monitoring the concentration of reactants and products over time, often using techniques like UV-Vis spectroscopy or NMR. mdpi.com The data obtained can be used to determine rate constants and activation parameters.
Illustrative Data Tables
To provide a clearer understanding of the concepts discussed, the following hypothetical data tables are presented.
Table 1: Hypothetical Rate Constants for Electrophilic Bromination of Pyrrole Derivatives at 298 K
| Compound | Relative Rate Constant (krel) |
| Pyrrole | 1.0 x 105 |
| 2-Nitropyrrole | 1.2 |
| 2-Methylsulphinylpyrrole | 8.5 x 102 |
| This compound | 0.1 |
This table illustrates the deactivating effects of the nitro and methylsulfinyl groups on the rate of electrophilic substitution.
Table 2: Hypothetical Activation Energies for Nucleophilic Aromatic Substitution with Sodium Methoxide
| Substrate | Leaving Group | Activation Energy (Ea, kJ/mol) |
| 2-Chloro-3-nitropyrrole | Cl | 85 |
| This compound | SOCH₃ | 95 |
| 2-Methylsulfonyl-3-nitropyrrole | SO₂CH₃ | 70 |
This table demonstrates the influence of the leaving group on the activation energy of a hypothetical SNAr reaction.
Theoretical and Computational Studies of 2 Methylsulphinyl 3 Nitropyrrole
Electronic Structure and Aromaticity Analysis of the Pyrrole (B145914) Ring System
The electronic structure of 2-Methylsulphinyl-3-nitropyrrole is fundamentally influenced by the interplay of the pyrrole ring and its substituents, the methylsulphinyl and nitro groups. Computational analyses, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the distribution of electron density and the nature of chemical bonding within the molecule.
Natural Bond Orbital (NBO) analysis is a key computational tool used to investigate the intramolecular charge transfer and hyperconjugative interactions. nih.gov This analysis provides a detailed picture of the delocalization of electron density between the filled and vacant orbitals, which is crucial for understanding the stability and reactivity of the compound. The aromaticity of the pyrrole ring, a cornerstone of its chemical behavior, can be quantitatively assessed using various computational indices.
Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting the chemical reactivity and the electronic absorption properties of the molecule. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and its ability to participate in chemical reactions. Molecular Electrostatic Potential (MEP) analysis complements this by mapping the electron density distribution to identify the electrophilic and nucleophilic sites within the molecule, offering a visual representation of its reactive landscape. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational modeling plays a crucial role in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying the transition states and reaction intermediates, these models provide a detailed mechanistic understanding of its chemical transformations.
The potential energy distribution (PED) analysis, derived from quantum chemical calculations, allows for the assignment of vibrational modes and provides a deeper understanding of the molecular motions that occur during a reaction. nih.gov This information is invaluable for interpreting experimental spectroscopic data and for predicting the feasibility and kinetics of various reaction pathways.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are powerful tools for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. For this compound, these methods can be used to simulate its vibrational and electronic spectra.
Theoretical calculations, often using DFT with appropriate basis sets, can predict the infrared (IR) and Raman spectra of the molecule. nih.gov The computed vibrational frequencies are typically scaled to account for anharmonicity and to improve the agreement with experimental results. nih.gov The electronic absorption spectrum, which is observed in the UV-Visible region, can be simulated using Time-Dependent Density Functional Theory (TD-DFT), providing insights into the electronic transitions within the molecule. nih.gov
Table 1: Predicted Spectroscopic Data for a Related Nitropyridine Compound
| Spectroscopic Technique | Predicted Parameter | Computational Method | Basis Set |
| FT-IR | Vibrational Frequencies (4000-400 cm⁻¹) | DFT/B3LYP | cc-pVTZ |
| FT-Raman | Vibrational Frequencies (4000-100 cm⁻¹) | DFT/B3LYP | cc-pVTZ |
| UV-Visible | Electronic Absorption Spectrum | TD-DFT | cc-pVTZ |
| This table is illustrative of the types of spectroscopic parameters that can be predicted for nitrogen-containing aromatic compounds using quantum chemical methods, as specific data for this compound is not publicly available. |
Stability and Energetics of this compound and its Intermediates
The stability and energetics of this compound and its potential reaction intermediates are fundamental aspects that can be thoroughly investigated using computational chemistry. Quantum chemical calculations can determine the optimized molecular geometry corresponding to the most stable configuration of the molecule. nih.gov
Applications of 2 Methylsulphinyl 3 Nitropyrrole in Advanced Chemical Transformations
Utilization as a Reactive Intermediate in Complex Chemical Syntheses
In the realm of organic chemistry, many reactions proceed through transient species known as reactive intermediates. chemicalbook.com These short-lived molecules are highly reactive and are not typically isolated during the course of a reaction. chemicalbook.com The structure of 2-Methylsulphinyl-3-nitropyrrole is primed for its role as a potent reactive intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group at the 3-position significantly depletes the electron density of the pyrrole (B145914) ring, making it susceptible to attack by nucleophiles. This activation is a cornerstone of SNAr reactions, where a nucleophile displaces a leaving group on an aromatic ring.
The methylsulfinyl group at the 2-position further enhances the electrophilicity of the pyrrole ring. The sulfoxide (B87167) group is known to be a powerful activating group in nucleophilic aromatic substitution, often exhibiting reactivity comparable to or even exceeding that of a nitro group, especially when positioned ortho or para to the reaction center. In the case of this compound, the combined electron-withdrawing effects of the nitro and methylsulfinyl groups would render the pyrrole ring highly electrophilic, facilitating the displacement of a suitable leaving group or the addition of a nucleophile. This heightened reactivity allows the compound to serve as a key intermediate in the synthesis of complex molecules, where the pyrrole core can be further elaborated. For instance, in the synthesis of natural products containing the rare 2-nitropyrrole motif, such as the heronapyrrole family of antibiotics, related nitropyrrole intermediates are crucial.
| Reactive Intermediate Profile | Description |
| Intermediate Type | Electrophilic Aromatic Species |
| Key Activating Groups | Nitro (NO₂), Methylsulfinyl (S(O)CH₃) |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Expected Reactivity | High susceptibility to nucleophilic attack at positions ortho and para to the activating groups. |
Scaffold Design and Development in Synthetic Organic Chemistry
The concept of a molecular scaffold is central to modern drug discovery and materials science. Scaffolds are core structures upon which diverse functional groups can be appended to create libraries of compounds with varied properties. Polysubstituted pyrroles are considered privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. The unique substitution pattern of this compound makes it an attractive scaffold for the design and development of novel chemical entities.
The presence of multiple reactive sites on the pyrrole ring allows for regioselective functionalization. For instance, the nitro group can be reduced to an amino group, which can then be further modified. The methylsulfinyl group can act as a chiral auxiliary, directing stereoselective transformations, or it can be a target for nucleophilic displacement. The development of synthetic routes to polysubstituted pyrroles is an active area of research, with methods like multicomponent reactions and metal-catalyzed cross-coupling reactions being employed to generate structural diversity. The this compound scaffold, with its inherent reactivity and potential for chiral control, provides a valuable platform for creating new libraries of compounds for biological screening and materials development.
| Scaffold Design Feature | Potential Application |
| Polysubstituted Pyrrole Core | Foundation for creating libraries of novel compounds. |
| Nitro Group | Can be reduced to an amine for further derivatization. |
| Methylsulfinyl Group | Can act as a chiral auxiliary or a leaving group. |
| Regioselective Functionalization | Allows for precise modification at different positions on the pyrrole ring. |
Applications in Material Science: Precursors for Functional Materials
Pyrrole-based polymers, particularly polypyrrole, are well-known conducting polymers with applications in electronics, sensors, and energy storage. The properties of these materials can be tuned by incorporating different substituents onto the pyrrole monomer. The use of functionalized pyrroles as precursors allows for the synthesis of materials with tailored properties.
This compound, as a precursor, could lead to the formation of functional materials with unique characteristics. The electron-withdrawing nitro and methylsulfinyl groups would significantly influence the electronic properties of the resulting polymer, potentially affecting its conductivity, stability, and processability. Furthermore, the potential for these functional groups to interact with other molecules or ions could be exploited in the design of chemical sensors or responsive materials. The synthesis of functional materials often involves the careful design of monomeric precursors to achieve the desired bulk properties. The versatility of the this compound structure makes it a promising candidate for the development of novel functional polymers.
| Functional Material Aspect | Influence of this compound |
| Polymer Backbone | Polypyrrole chain |
| Electronic Properties | Modified by the electron-withdrawing nitro and methylsulfinyl groups. |
| Potential Applications | Conducting polymers, chemical sensors, responsive materials. |
| Functional Group Retention | The nitro and sulfoxide groups could be retained in the polymer for further modification or specific interactions. |
Catalytic Applications and Roles in Reaction Efficiency
The sulfoxide functional group is not only an activating group but can also act as a ligand for transition metals, playing a crucial role in catalysis. Chiral sulfoxides, in particular, have been widely used as ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations. The sulfur atom of the sulfoxide can coordinate to a metal center, and the chirality at the sulfur can create a chiral environment around the metal, influencing the stereochemical outcome of the reaction.
Given that this compound possesses a chiral methylsulfinyl group, it has the potential to be employed as a chiral ligand in metal-catalyzed reactions. The pyrrole backbone and the nitro group could also play a role in modulating the electronic and steric properties of the ligand, thereby affecting its catalytic activity and selectivity. The development of new catalysts is essential for improving the efficiency and sustainability of chemical reactions. The unique electronic and steric features of this compound make it an intriguing candidate for exploration in the field of asymmetric catalysis.
| Catalytic Role | Description |
| Ligand Type | Chiral Sulfoxide Ligand |
| Potential Metal Coordination | Through the sulfur or oxygen atom of the sulfoxide group. |
| Influence on Reactions | Potential for inducing enantioselectivity in asymmetric catalysis. |
| Modulating Factors | The pyrrole ring and nitro group can influence the ligand's electronic and steric properties. |
Development of Novel Synthetic Methodologies
The quest for new and efficient synthetic methods is a driving force in organic chemistry. The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies for the construction of complex molecular architectures. The high electrophilicity of the pyrrole ring, as previously discussed, makes it an excellent substrate for exploring new nucleophilic aromatic substitution reactions.
Furthermore, the combination of the nitro and methylsulfinyl groups can enable transformations that are not possible with less functionalized pyrroles. For example, the development of tandem reactions, where multiple transformations occur in a single pot, could be facilitated by the diverse reactivity of this compound. The synthesis of polysubstituted pyrroles is a field of continuous development, with a focus on efficiency and selectivity. The use of highly functionalized building blocks like this compound can provide access to a wide range of novel pyrrole derivatives through the development of new synthetic protocols.
| Synthetic Methodology | Potential Contribution of this compound |
| Nucleophilic Aromatic Substitution | Exploration of new nucleophiles and reaction conditions on a highly activated substrate. |
| Tandem Reactions | Design of multi-step, one-pot transformations exploiting the different functional groups. |
| Access to Novel Derivatives | Synthesis of previously inaccessible polysubstituted pyrroles. |
| Regioselective Chemistry | Development of methods for selective functionalization at different positions of the pyrrole ring. |
Future Research Directions and Unaddressed Challenges
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of functionalized pyrroles is an area of intense research, with a growing emphasis on environmentally benign methodologies. tandfonline.com While specific green synthesis routes for 2-Methylsulphinyl-3-nitropyrrole have not been reported, future efforts could focus on adapting existing green protocols for pyrrole (B145914) synthesis. Key areas for innovation include:
Catalyst-Free Reactions: Developing protocols that avoid the use of heavy metal catalysts is a cornerstone of green chemistry. Research into catalyst-free methods for the synthesis of polysubstituted nitropyrroles, potentially through reactions involving nitroketene acetals, could be a promising avenue. nih.gov
Benign Solvents: The use of water or other environmentally friendly solvents in organic synthesis is highly desirable. nih.gov Investigating the feasibility of aqueous or solvent-free reaction conditions for the nitration and subsequent sulfoxidation of a 2-methylpyrrole precursor would be a significant step forward.
Energy-Efficient Methods: The application of microwave or ultrasound irradiation has been shown to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds. nih.gov Exploring these energy sources for the synthesis of this compound could lead to more efficient and sustainable processes.
Exploration of Unconventional Reactivity Patterns
The interplay between the electron-withdrawing nitro group and the sulfinyl group on the pyrrole ring is expected to give rise to unique reactivity. While the reactivity of nitropyrroles and compounds with sulfur-containing functional groups has been studied independently, their combined effect in a single molecule is a domain that warrants investigation. Future research could explore:
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong activating group for SNAr reactions. Studies on related 2-methyl-3-nitropyridines have shown that they readily react with sulfur-based nucleophiles. nih.govsciforum.net Investigating the reactivity of this compound towards various nucleophiles could reveal interesting substitution patterns and lead to the synthesis of novel derivatives.
Cycloaddition Reactions: Pyrrole derivatives can participate in various cycloaddition reactions. nih.gov The electronic nature of this compound might influence its behavior as either a diene or a dienophile, opening up possibilities for constructing more complex molecular architectures.
Oxidation/Reduction Chemistry: The sulfinyl group can be oxidized to a sulfonyl group or reduced to a thioether. The nitro group can also be reduced to an amino group. The selective transformation of these functional groups could provide access to a diverse range of new compounds with potentially interesting properties.
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry can be a powerful tool for predicting the properties and reactivity of molecules before their synthesis. For a molecule like this compound, where experimental data is lacking, computational studies could provide invaluable insights. Future computational work could focus on:
Molecular Structure and Electronic Properties: Density Functional Theory (DFT) calculations could be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This information is crucial for understanding its stability and potential reactivity.
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as nucleophilic substitution or cycloaddition. This can help in designing and optimizing synthetic routes.
Predicting Spectroscopic Data: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of the compound once it is synthesized.
Interdisciplinary Research Synergies in Chemical Sciences
The unique structural features of this compound position it at the intersection of various fields within the chemical sciences. Fostering interdisciplinary collaborations could unlock its full potential.
Medicinal Chemistry: Many pyrrole derivatives exhibit biological activity. nih.gov The combination of a nitro group and a sulfinyl group could lead to interesting pharmacological profiles. Collaboration with medicinal chemists to screen this and related compounds for various biological activities could be a fruitful area of research.
Materials Science: Pyrrole-based polymers are known for their conducting properties. While the specific properties of polymers derived from this compound are unknown, this is an area that could be explored in collaboration with materials scientists.
Agricultural Chemistry: Some heterocyclic compounds find applications as herbicides or pesticides. Investigating the potential of this compound in this area, in conjunction with agricultural chemists, could lead to new discoveries.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for structural verification of 2-methylsulphinyl-3-nitropyrrole, and how should discrepancies in spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, discrepancies in chemical shifts may arise due to solvent effects or tautomeric equilibria. Cross-validation with computational methods (e.g., DFT calculations for predicted NMR spectra) can resolve ambiguities . Infrared (IR) spectroscopy should confirm functional groups (e.g., sulphinyl S=O stretch at ~1050–1150 cm⁻¹ and nitro NO₂ asymmetric stretch at ~1520 cm⁻¹). Inconsistent data should prompt systematic solvent screening or temperature-dependent NMR studies.
Q. How can researchers design synthetic pathways for this compound while minimizing side reactions?
- Methodological Answer : Prioritize regioselective nitration and sulphoxidation steps. For example:
- Step 1 : Nitration of pyrrole derivatives at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2 : Sulphoxidation of a methylthio-pyrrole precursor with oxidizing agents (e.g., m-CPBA in CH₂Cl₂) at −20°C to prevent over-oxidation to sulfone.
Monitor intermediates via Thin-Layer Chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) to reduce byproducts .
Advanced Research Questions
Q. How can contradictory results in the catalytic activity of this compound derivatives be systematically analyzed?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or electronic effects of substituents. Use a comparative framework:
- Controlled Variables : Fix solvent, catalyst loading, and temperature while varying substituents.
- Mechanistic Probes : Employ Hammett plots to correlate substituent electronic effects with reaction rates.
- Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity.
Cross-disciplinary approaches combining synthetic data, kinetics, and computational insights resolve inconsistencies .
Q. What strategies address the instability of this compound under aqueous conditions, and how can degradation pathways be characterized?
- Methodological Answer : Instability may stem from hydrolysis of the sulphinyl group. Mitigation strategies include:
- Protection/Deprotection : Use anhydrous solvents or stabilize via coordination with Lewis acids (e.g., BF₃·OEt₂).
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., sulphinic acid derivatives) via tandem MS/MS fragmentation patterns.
- Kinetic Analysis : Determine pseudo-first-order rate constants (k) for hydrolysis under varying pH conditions to model shelf-life .
Q. How can researchers reconcile conflicting reports on the biological activity of this compound in enzymatic assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme isoforms, cofactors). Standardize protocols:
- Enzyme Source : Use recombinant enzymes with verified activity (e.g., commercial CYP450 isoforms).
- Positive/Negative Controls : Include known inhibitors/activators to validate assay sensitivity.
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies in triplicate and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance.
Meta-analyses of published data using funnel plots can detect publication bias .
Methodological Frameworks for Data Interpretation
Q. What frameworks support the analysis of contradictory crystallographic data for this compound polymorphs?
- Methodological Answer : Polymorphism can lead to divergent X-ray diffraction patterns. Apply:
- Rietveld Refinement : Differentiate between isostructural phases.
- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to identify phase transitions.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to explain stability differences.
Collaborative databases (e.g., Cambridge Structural Database) provide benchmarks for validation .
Q. How should researchers design studies to investigate the environmental fate of this compound, given conflicting biodegradation data?
- Methodological Answer : Use tiered testing:
- Tier 1 : OECD 301/302 tests for aerobic/anaerobic biodegradability.
- Tier 2 : Advanced metabolite profiling via High-Resolution Mass Spectrometry (HRMS) and ¹⁴C-labeling to track mineralization.
- Ecotoxicology : Align with REACH guidelines for aquatic toxicity (e.g., Daphnia magna LC₅₀).
Discrepancies require revisiting experimental parameters (e.g., microbial consortia diversity, temperature) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C₅H₆N₂O₃S | |
| Molecular Weight | 174.18 g/mol | |
| Key IR Bands | S=O: 1050–1150 cm⁻¹; NO₂: 1520 cm⁻¹ | Synthetic |
| Stability (pH 7.4, 25°C) | t₁/₂ = 48 hours | Hypothetical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
